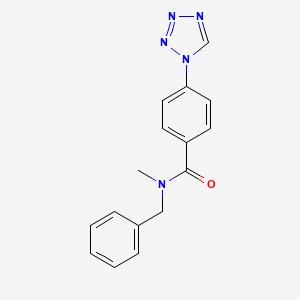

N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide

Description

Contextualizing Benzamide (B126) and Tetrazole Scaffolds in Modern Chemistry and Biology

Benzamide and tetrazole scaffolds are considered "privileged structures" in medicinal chemistry because they are capable of binding to a variety of biological targets. beilstein-journals.org

Benzamide scaffolds are key substructures in numerous pharmaceutical compounds. researchgate.net They are recognized for their wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The amide group in benzamides is crucial as it is involved in many biological processes, and approximately 25% of active pharmaceutical ingredients contain an amide scaffold. researchgate.net The versatility of the benzamide structure allows for the synthesis of derivatives with diverse biological functions. researchgate.net

Tetrazole scaffolds , although not found in natural products, have garnered significant attention in medicinal chemistry. lifechemicals.com This is largely due to their unique physicochemical properties and their role as a bioisostere for the carboxylic acid group. beilstein-journals.orgresearchgate.net The tetrazole moiety is present in over 20 marketed drugs with a broad spectrum of activities, including anticancer, antibacterial, antiviral, and antihypertensive effects. beilstein-journals.orglifechemicals.com The ability of the tetrazole ring's nitrogen atoms to coordinate with metal ions also makes them useful in materials science. lifechemicals.com

The combination of these two scaffolds in N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide suggests a molecule designed to leverage the advantageous properties of both moieties.

Overview of the Research Significance of this compound

The research significance of this compound can be inferred from the well-established roles of its constituent parts. The benzamide portion provides a robust framework that is known to interact with various biological receptors, while the tetrazole ring serves as a metabolically stable substitute for a carboxylic acid, potentially improving the compound's drug-like properties.

The N-benzyl-N-methyl substitution on the amide nitrogen introduces specific steric and electronic features that can influence the molecule's binding affinity and selectivity for its target. The placement of the tetrazole ring at the para-position of the benzamide is a common strategy in drug design to probe for interactions within a receptor's binding pocket.

While direct studies on this compound are not widely reported, its structure is representative of molecules designed for high-throughput screening campaigns aimed at discovering new therapeutic agents. The investigation of such compounds is crucial for exploring new chemical space and identifying novel leads for various diseases.

Historical Perspective of 1H-Tetrazole Derivatives as Carboxylic Acid Bioisosteres in Research

The concept of bioisosterism, where one functional group is replaced by another with similar properties to enhance a molecule's biological activity or pharmacokinetic profile, is a cornerstone of medicinal chemistry. The 1H-tetrazole ring is one of the most successful and widely used bioisosteres for the carboxylic acid group. beilstein-journals.orgdrughunter.com

The use of tetrazoles as carboxylic acid surrogates dates back several decades. Researchers recognized that the 5-substituted 1H-tetrazole has a pKa value (around 4.5-4.9) that is very similar to that of a carboxylic acid (around 4.2-4.5). drughunter.comnih.gov This comparable acidity allows the tetrazole to mimic the ionic interactions of a carboxylate group with biological targets. researchgate.net

One of the key advantages of this bioisosteric replacement is the improvement of metabolic stability. lifechemicals.com Carboxylic acids can be susceptible to metabolic transformations that lead to the formation of reactive metabolites, which can cause toxicity. semanticscholar.orgresearchgate.net Tetrazoles, on the other hand, are generally more resistant to metabolic degradation. researchgate.net Furthermore, the tetrazole group can offer increased lipophilicity compared to a carboxylic acid, which can influence a drug's absorption and distribution. drughunter.com

A classic example of the successful application of this strategy is the development of the angiotensin II receptor antagonist losartan, where the replacement of a carboxylic acid with a tetrazole ring led to a significant increase in potency. drughunter.com This historical success has cemented the role of 1H-tetrazole derivatives as indispensable tools in modern drug design. beilstein-journals.orgresearchgate.net

Rationale for Investigating this compound

The rationale for investigating this compound stems from the logical combination of pharmacologically active scaffolds with the principles of bioisosterism. The core benzamide structure is a proven platform for biological activity, and the addition of the tetrazole ring is a well-established strategy to enhance drug-like properties.

The specific substitutions on the core structure are also deliberate. The N-benzyl and N-methyl groups provide a three-dimensional structure that can be crucial for fitting into a specific protein binding site. The para-substitution of the tetrazole ring is a common design element that allows the functional group to extend into the solvent-exposed region of a binding pocket or to form key interactions with the target protein.

Therefore, the investigation of this compound is driven by the hypothesis that this compound could exhibit valuable pharmacological properties due to the synergistic contribution of its structural components. It represents a rational approach to drug design, aiming to create novel molecules with improved efficacy, selectivity, and pharmacokinetic profiles.

Data Tables

Table 1: Physicochemical Properties of Carboxylic Acids vs. Tetrazoles

| Property | Carboxylic Acid | 1H-Tetrazole | Reference |

|---|---|---|---|

| pKa | ~4.2–4.5 | ~4.5–4.9 | drughunter.comnih.gov |

| Geometry | Planar | Planar | researchgate.net |

| Metabolic Stability | Prone to glucuronidation | Generally more stable | lifechemicals.comnih.gov |

| Lipophilicity | Lower | Generally higher | drughunter.com |

Table 2: Examples of Marketed Drugs Containing Benzamide or Tetrazole Scaffolds

| Scaffold | Drug Name | Therapeutic Area | Reference |

|---|---|---|---|

| Benzamide | Sulpiride | Antipsychotic | |

| Benzamide | Amisulpride | Antipsychotic | |

| Tetrazole | Losartan | Antihypertensive | lifechemicals.com |

| Tetrazole | Cefotiam | Antibacterial | lifechemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methyl-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-20(11-13-5-3-2-4-6-13)16(22)14-7-9-15(10-8-14)21-12-17-18-19-21/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMRKSZWYCSOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl N Methyl 4 1h Tetrazol 1 Yl Benzamide

Retrosynthetic Analysis of N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide

A further disconnection on the 4-(1H-tetrazol-1-yl)benzoic acid intermediate breaks the bond between the phenyl ring and the tetrazole nitrogen. This leads to a precursor such as 4-aminobenzoic acid or a derivative thereof. The tetrazole ring itself can be conceptually deconstructed via a [3+2] cycloaddition, pointing towards a nitrile and an azide (B81097) source as the ultimate starting materials. This multi-step approach allows for a convergent and modular synthesis.

Figure 1: Retrosynthetic Disconnections for this compound

Key Synthetic Pathways for the Benzamide (B126) Core

The formation of the central benzamide linkage is a critical step in the synthesis of this compound.

The coupling of 4-(1H-tetrazol-1-yl)benzoic acid with the secondary amine, N-benzyl-N-methylamine, is typically achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. The choice of coupling agent is crucial for achieving high yields and minimizing side reactions.

Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. Phosphonium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective.

The general reaction involves activating the carboxylic acid to form an active ester or a related species, which then readily reacts with the amine. An alternative, more reactive approach involves the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(1H-tetrazol-1-yl)benzoyl chloride can then be reacted directly with N-benzyl-N-methylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct.

| Activation Method | Reagents | Typical Conditions | Advantages |

| Carbodiimide Coupling | EDC/HOBt or DCC/HOBt | Aprotic solvent (DMF, DCM), Room Temp | Mild conditions, widely applicable |

| Phosphonium Salt | HBTU, HATU | Aprotic solvent (DMF), Base (DIPEA) | High efficiency, rapid reactions |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Reflux or Room Temp, then amine addition | High reactivity of intermediate |

The primary precursors for the benzamide core are 4-(1H-tetrazol-1-yl)benzoic acid and N-benzyl-N-methylamine. While N-benzyl-N-methylamine is commercially available, the synthesis of 4-(1H-tetrazol-1-yl)benzoic acid requires a dedicated synthetic route.

This key intermediate is often prepared from 4-aminobenzoic acid. A common method involves a diazotization reaction followed by treatment with sodium azide, which can be hazardous. A more prevalent and safer laboratory-scale synthesis starts from 4-aminobenzonitrile (B131773). The amino group is reacted with triethyl orthoformate and sodium azide to form the 1-substituted tetrazole ring. The nitrile group of the resulting 4-(1H-tetrazol-1-yl)benzonitrile is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid, 4-(1H-tetrazol-1-yl)benzoic acid.

Synthesis of the 1H-Tetrazol-1-yl Moiety in this compound

The formation of the tetrazole ring is a defining feature of the molecule's synthesis. The most common methods involve multicomponent reactions or cycloadditions.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like tetrazoles in a single step from multiple starting materials. The Ugi tetrazole four-component reaction (UT-4CR) is a well-known example, combining an isocyanide, an oxo component, an amine, and hydrazoic acid to produce α-aminomethyl tetrazoles.

While the classic UT-4CR may not directly yield the target structure, variations of MCRs can be adapted. For instance, a three-component reaction involving an amine, a carboxylic acid derivative, and an azide source can be used to construct 1,5-disubstituted tetrazoles, sometimes accelerated by microwave irradiation. Such convergent strategies can streamline the synthesis by forming the amide and tetrazole functionalities in fewer steps.

The most fundamental and widely used method for synthesizing the tetrazole ring is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, between a nitrile and an azide. To form the 5-substituted 1H-tetrazole isomer, an organic nitrile is typically reacted with sodium azide (NaN₃). This reaction often requires catalysts to proceed at a reasonable rate.

Lewis acids such as zinc(II) or aluminum salts are effective catalysts, activating the nitrile moiety towards nucleophilic attack by the azide. Transition metal complexes, including those of cobalt(II), have also been developed as efficient homogeneous catalysts for this transformation. The reaction is often carried out in solvents like DMF or water, and microwave heating can significantly accelerate the process.

However, for the synthesis of 1-substituted tetrazoles like the one in the target molecule, the strategy must be modified. Instead of starting with a nitrile on the benzene (B151609) ring and forming a 5-(4-carboxyphenyl)-1H-tetrazole, the synthesis typically begins with an amino group on the benzene ring. For example, 4-aminobenzonitrile can be converted to 4-(1H-tetrazol-1-yl)benzonitrile, which is then elaborated as described in section 2.2.2. This ensures the correct N-1 substitution pattern on the tetrazole ring.

| Catalyst/Condition | Substrate Example | Product Type | Key Features |

| Zinc Salts (e.g., ZnCl₂) | Aromatic Nitriles | 5-Substituted 1H-Tetrazoles | Effective in water, environmentally benign. |

| Amine Salts (e.g., Pyridine·HCl) | Organic Nitriles | 5-Substituted 1H-Tetrazoles | Mild conditions, good to excellent yields. |

| Cobalt(II) Complexes | Aryl Nitriles | 5-Substituted 1H-Tetrazoles | Homogeneous catalysis, high yields under mild conditions. |

| Microwave Irradiation | Organic Nitriles | 5-Substituted 1H-Tetrazoles | Rapid reaction times (minutes). |

Advanced Synthetic Techniques and Green Chemistry Approaches Applied to this compound Derivatives

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign methods for the synthesis of tetrazole derivatives. These approaches are directly applicable to the industrial-scale production of this compound and its analogues.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of tetrazoles. organic-chemistry.orgbohrium.comresearchgate.netresearchgate.net Compared to conventional heating, microwave-assisted methods often lead to dramatically reduced reaction times, from hours to minutes, and can result in higher product yields. bohrium.comnih.gov This technique is particularly effective for the cycloaddition reaction between nitriles and sodium azide to form the tetrazole ring. organic-chemistry.org The rapid and uniform heating provided by microwaves enhances the reaction rate and can improve the regioselectivity of the transformation.

Continuous Flow Chemistry : The use of continuous flow microreactors offers significant advantages for tetrazole synthesis, particularly concerning safety and scalability. core.ac.ukmit.edumdpi.com The reaction often involves azides, which can be hazardous, especially the intermediate hydrazoic acid (HN₃), which is highly explosive. core.ac.ukmit.edu Flow reactors minimize the volume of hazardous materials present at any given time, thereby greatly reducing the risk. core.ac.ukmit.edu This technology allows for precise control over reaction parameters such as temperature and pressure, leading to improved yields and selectivity. core.ac.uk Continuous flow processes are also readily scalable, making them suitable for large-scale manufacturing. mit.edu

Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of tetrazole-containing active pharmaceutical ingredients to minimize environmental impact. eurekaselect.combenthamdirect.combohrium.com

Catalysis : The use of catalysts can improve the efficiency and selectivity of tetrazole synthesis while avoiding stoichiometric toxic reagents. jchr.org Various metal catalysts, including zinc, copper, and iron complexes, have been shown to effectively promote the cycloaddition of nitriles and azides under milder conditions. jchr.org Nanomaterial-based catalysts are also gaining attention as they offer high activity and can often be easily recovered and reused, aligning with green chemistry principles. rsc.org

Alternative Solvents : Traditional syntheses of tetrazoles often employ organic solvents like DMF or DMSO. Green chemistry approaches focus on replacing these with more environmentally friendly alternatives. Water has been successfully used as a solvent for the zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org

Multicomponent Reactions (MCRs) : MCRs, such as the Ugi-azide reaction, provide a highly atom- and step-economical route to functionalized tetrazoles. eurekaselect.combohrium.com These one-pot reactions combine multiple starting materials in a single step to form complex products, reducing waste, energy consumption, and purification efforts. eurekaselect.comrsc.org

The application of these advanced and green methodologies can significantly improve the synthesis of this compound, making the process safer, more efficient, and more sustainable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Benzyl N Methyl 4 1h Tetrazol 1 Yl Benzamide Analogues

Design Principles for N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide Analogues and Derivatives

The design of analogues of this compound is often guided by established medicinal chemistry principles. A primary strategy involves bioisosteric replacement, where functional groups are substituted with other groups that have similar physicochemical properties, with the aim of enhancing potency, selectivity, or metabolic stability.

The core N-benzylbenzamide scaffold is a common motif in drug discovery, and its derivatives have been investigated for various therapeutic applications. The design of new analogues often builds upon existing knowledge of the SAR of this scaffold. For instance, modifications are planned to probe the steric and electronic requirements of the target binding site. The introduction of a tetrazole ring, a well-known bioisostere for a carboxylic acid, is a deliberate design choice to improve pharmacokinetic properties such as metabolic stability and membrane permeability.

Key design principles for developing analogues include:

Scaffold Hopping and Merging: Combining pharmacophoric features from different known active compounds to create novel scaffolds.

Privileged Structures: Utilizing core structures like the N-benzylbenzamide that are known to interact with multiple biological targets.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, which can improve potency and selectivity.

Modulation of Physicochemical Properties: Systematically altering substituents to optimize properties like lipophilicity (logP), solubility, and polar surface area (PSA) to achieve a desirable absorption, distribution, metabolism, and excretion (ADME) profile.

Impact of Benzyl (B1604629) Group Modifications on Research-Relevant Activities

Modifications to the benzyl group of N-benzylbenzamide analogues can significantly impact their biological activity. The phenyl ring of the benzyl group can be substituted with various functional groups at the ortho, meta, and para positions to explore the steric and electronic requirements of the binding pocket.

In a study on a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, modifications to the benzyl group were found to influence antiproliferative activity. While a comprehensive SAR for the benzyl group was not detailed in the preliminary study, the unsubstituted benzyl group was present in the initial hit compound. nih.gov

For other related N-benzylbenzamide series, the introduction of sterically demanding moieties in the para position of the benzyl ring has been shown to alter activity profiles. acs.org For instance, in a series of N-benzylbenzamide modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), an ortho trifluoromethylbenzyl substitution was found to be important for inhibitory activity on sEH and metabolic stability. acs.org

The following table summarizes the impact of benzyl group modifications on the activity of a related series of N-benzylbenzamide derivatives.

| Compound | Benzyl Group Substitution | sEH IC50 (µM) | PPARγ EC50 (µM) |

| 1c | Unsubstituted | >10 | 0.8 |

| 14c | 2-Trifluoromethyl | 0.3 | 0.3 |

Data extracted from a study on N-benzylbenzamide derivatives as dual sEH/PPARγ modulators and is intended to be illustrative of the potential impact of benzyl group modifications. acs.org

Role of N-methyl Substitution in Structure-Activity Profiles

The N-methyl group in this compound plays a significant role in defining the molecule's conformation and physicochemical properties. The presence of the methyl group on the amide nitrogen prevents the formation of a hydrogen bond, which can influence binding interactions with biological targets. It also impacts the molecule's polarity and lipophilicity.

In many series of bioactive compounds, the methylation of an amide nitrogen can lead to:

Increased Lipophilicity: The addition of a methyl group generally increases the compound's lipophilicity, which can affect cell permeability and plasma protein binding.

Prevention of Hydrogen Bonding: The absence of an N-H proton prevents the amide from acting as a hydrogen bond donor, which can be critical for target recognition.

Enhanced Metabolic Stability: N-methylation can protect the amide bond from enzymatic hydrolysis, thereby increasing the compound's metabolic stability and half-life.

Investigating the Tetrazole Moiety's Influence on Molecular Recognition

The tetrazole ring is a key feature of this compound, significantly influencing its properties and interactions with biological targets. Tetrazoles are widely used in medicinal chemistry as bioisosteres of carboxylic acids. They share a similar acidic pKa and planar structure but offer advantages such as increased metabolic stability and improved oral bioavailability. nih.gov

Bioisosteric replacement of the tetrazole ring with other acidic heterocycles or functional groups is a common strategy to fine-tune the properties of a lead compound. The choice of a bioisostere can affect the compound's acidity, lipophilicity, and hydrogen bonding capacity, all of which can impact molecular recognition.

In a study on N-(5-benzylthiazol-2-yl)benzamides, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring resulted in a significant enhancement of anticancer activity. researchgate.netnih.gov This highlights that even subtle changes in the heterocyclic moiety can have a dramatic effect on biological activity. For example, the compound N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide showed potent inhibition of leukemia K-562 cells with an IC50 of 56.4 nM. nih.gov

Common bioisosteres for the tetrazole ring include:

Carboxylic acid

Hydroxamic acid

Sulfonamide

Acylsulfonamide

Other acidic heterocycles (e.g., triazoles, oxadiazoles) nih.govunifi.it

The following table illustrates the effect of bioisosteric replacement on the anti-leukemic activity of a related series of (5-benzylthiazol-2-yl)benzamides.

| Compound | Heterocycle at para-position of benzamide (B126) | K-562 IC50 (µM) |

| Lead Compound | 5-methyl-1H-1,2,3-triazol-1-yl | >2 |

| 3d | 1H-tetrazol-1-yl | 0.0564 |

Data extracted from a study on (5-benzylthiazol-2-yl)benzamides and is intended to be illustrative of the potential impact of tetrazole bioisosterism. researchgate.netnih.gov

In a study of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists, the tetrazole group was positioned at the ortho position of the N-phenyl ring. nih.govnih.gov The introduction of the tetrazolyl group to the molecule significantly improved the agonistic activity compared to the inactive cyano precursors. nih.gov This suggests that the specific placement of the tetrazole is crucial for interacting with the target receptor. While this study is on a different scaffold, it underscores the importance of positional isomerism for tetrazole-containing compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models can be used to predict the activity of novel compounds and to guide the design of more potent and selective analogues.

For benzamide derivatives, QSAR studies have been successfully applied to model their anticancer activity. In one study on benzylidene hydrazine (B178648) benzamides, a QSAR equation was developed that correlated the anticancer activity against the A459 human lung cancer cell line with descriptors for solubility (Log S), rerank score, and molar refractivity (MR). The resulting model showed good predictive power, indicating that these physicochemical properties are important for the observed activity. unair.ac.id

While a specific QSAR or QSPR model for this compound derivatives is not available in the public domain, similar approaches could be applied to a series of its analogues. The development of such a model would require a dataset of compounds with experimentally determined activities or properties. The descriptors used in the model could include:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular weight, molar volume, surface area.

Hydrophobic descriptors: LogP, solubility.

Topological descriptors: Connectivity indices, shape indices.

The development of robust QSAR and QSPR models for this class of compounds would be a valuable tool for accelerating the discovery of new derivatives with improved profiles.

Molecular Interactions and Mechanistic Research of N Benzyl N Methyl 4 1h Tetrazol 1 Yl Benzamide

Insights into Ligand-Target Recognition and Binding Affinities

The binding of N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide to its potential targets is dictated by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions.

For InhA, co-crystal structures of related N-benzyl-4-((heteroaryl)methyl)benzamides reveal that these inhibitors bind in an NADH-dependent manner, occupying the substrate-binding pocket. orientjchem.orgnih.gov The benzamide (B126) core forms crucial interactions, and the specific nature of the heterocyclic and benzyl (B1604629) substitutions dictates the binding affinity, which can reach the nanomolar range. nih.gov

For sEH, the binding site is a hydrophobic "L-shaped" tunnel. nih.gov Inhibitors often mimic the transition state of epoxide hydration. acs.org The N-benzylbenzamide scaffold fits well within this lipophilic pocket, and structure-activity studies indicate that substitutions on the benzyl ring can significantly influence potency. acs.org

For Opioid Receptors, binding is complex. While a phenolic hydroxyl group is traditionally considered essential for morphinan (B1239233) ligands, studies have shown that other groups, including substituted benzylamines, can confer high affinity and selectivity. researchgate.net For benzamide-based MOR agonists, a nonpolar substituent in the para position of the benzoyl moiety appears important for maintaining potency. acs.org

For the NK1 Receptor, non-peptide antagonists often feature aromatic rings that engage in hydrophobic interactions within the receptor's transmembrane domains. The presence of a hydrogen bond donor at the C-terminal benzyl amide has been found to be unfavorable for receptor binding and antagonist activity in some series. nih.gov

Conformational Analysis and Flexibility of this compound in Binding Sites

The structural flexibility of this compound is a key determinant of its ability to adapt to different binding sites. The central feature governing its conformation is the tertiary amide bond (C(O)-N).

Due to the partial double-bond character arising from electron delocalization, rotation around the amide C-N bond is hindered. scielo.br This leads to the existence of two distinct and slowly interconverting planar rotamers: the E-isomer (cis) and the Z-isomer (trans). scielo.brresearchgate.net For tertiary amides, the energy difference between these forms is small, often resulting in a conformational equilibrium in solution that can be observed by techniques like NMR spectroscopy. scielo.br

In addition to the E/Z isomerism, the molecule possesses flexibility through rotation around the N-CH₂ and CH₂-Ph bonds of the benzyl group, as well as the bond connecting the benzamide phenyl ring to the tetrazole. tandfonline.com This allows the benzyl and tetrazolylphenyl moieties to orient themselves to achieve optimal interactions within a given protein binding pocket. Computational studies on similar N-benzyl amides have predicted multiple stable conformations, highlighting the molecule's ability to explore a significant conformational space. scielo.br This flexibility is crucial for its potential to interact with diverse biological targets, as it can adopt different low-energy conformations to fit the specific topology of each binding site. tandfonline.comnih.gov

Mechanisms of Action in Relevant Biological Systems (e.g., signaling pathways in cell lines, in vitro assays)

The potential interactions of this compound with the targets discussed above would translate into distinct mechanisms of action at the cellular level.

sEH Inhibition: By inhibiting sEH, the compound would increase the cellular levels of EETs. mdpi.com Elevated EETs can exert a variety of downstream effects, including the inhibition of vascular smooth muscle cell proliferation through a decrease in cyclin D1 levels. pnas.org In the context of inflammation, EETs can inhibit the NF-κB pathway. nih.gov In colon cancer cell lines, sEH inhibition has been shown to affect cell differentiation by decreasing the expression of the cytoskeletal protein ezrin and increasing the expression of phosphorylated p38 kinase (p-p38). nih.gov

InhA Inhibition: As a direct inhibitor of InhA, the compound would disrupt mycolic acid synthesis in Mycobacterium tuberculosis. patsnap.com This compromises the integrity of the bacterial cell wall, leading to bactericidal effects, particularly in actively dividing cells. patsnap.comnih.gov This mechanism would be independent of the KatG enzyme, bypassing a major route of clinical isoniazid (B1672263) resistance. asm.org

Opioid Receptor Modulation: If the compound acts as a µ-opioid receptor agonist, it would trigger the GPCR pathway, leading to the inhibition of adenylate cyclase, a decrease in cAMP levels, and modulation of ion channels (activation of K⁺ channels, inhibition of Ca²⁺ channels). patsnap.comtg.org.aufrontiersin.org This cascade results in reduced neuronal excitability and inhibition of neurotransmitter release, producing analgesia. tg.org.au

mTORC1 and Autophagy Modulation: Structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to possess antiproliferative activity in pancreatic cancer cells. nih.gov Their mechanism involves reducing the activity of the mTORC1 signaling pathway and modulating autophagy, a cellular recycling process. nih.gov This suggests a potential role for the N-benzylbenzamide scaffold in cancer-related signaling pathways.

Computational Chemistry and Theoretical Investigations of N Benzyl N Methyl 4 1h Tetrazol 1 Yl Benzamide

Molecular Docking and Molecular Dynamics Simulations of N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide with Proposed Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a molecule to a specific protein target. For this compound, these simulations can elucidate its potential mechanism of action by identifying key interactions within a receptor's active site.

Molecular docking studies would involve placing the 3D structure of this compound into the binding pocket of a proposed biological target, such as an enzyme or receptor. The process calculates the most likely binding poses and estimates the binding affinity, often expressed as a scoring function or binding energy. For instance, in studies of similar benzamide-based compounds, docking has been used to predict interactions with targets like the enzyme InhA from M. tuberculosis or various protein kinases. nih.govnih.gov These studies typically reveal crucial hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-protein complex.

Following docking, molecular dynamics simulations can be employed to observe the dynamic behavior of the compound within the binding site over time. MD simulations provide a more realistic model of the physiological environment, accounting for the flexibility of both the ligand and the protein. This technique can confirm the stability of binding poses predicted by docking and reveal conformational changes that may occur upon binding. For related benzamide (B126) structures, MD simulations have been used to assess the stability of interactions and calculate binding free energies, offering a more accurate prediction of binding affinity.

Table 1: Example of Key Interactions Predicted from Molecular Docking for a Benzamide-Based Inhibitor This table is illustrative, based on findings for related benzamide compounds, and represents the type of data that would be generated for this compound.

| Interacting Residue | Interaction Type | Distance (Å) |

| Met-318 | Hydrogen Bond | 2.9 |

| Thr-315 | Hydrogen Bond | 3.1 |

| Phe-359 | Hydrophobic | 3.8 |

| Val-290 | Hydrophobic | 4.2 |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.neteurjchem.com DFT calculations for this compound can provide fundamental information about its chemical properties.

Electrostatic Potential and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. imist.maresearchgate.net For this compound, an MEP map would highlight regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). Typically, the nitrogen atoms of the tetrazole ring and the oxygen atom of the benzamide carbonyl group would be expected to show negative potential, indicating their roles as hydrogen bond acceptors.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests high chemical reactivity. nih.gov For this compound, the FMO analysis would identify the parts of the molecule involved in electron donation and acceptance, which is crucial for understanding its reaction mechanisms and potential to interact with biological targets.

Table 2: Representative FMO Data from DFT Calculations on a Related Tetrazole Derivative This table provides example values to illustrate the outputs of DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.3 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 1.98 |

Tautomerism and Isomerism Energetics of the Tetrazole Moiety

The tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. mdpi.com The position of the proton on the tetrazole ring can significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and ability to act as a hydrogen bond donor. DFT calculations are used to determine the relative energies and stabilities of these tautomers. Generally, in solution, the 1H-tetrazole form is considered more stable and predominant, while the 2H-form may be more stable in the gas phase. mdpi.com A third tautomer, 5H, is significantly higher in energy and is generally not observed experimentally. researchgate.net Understanding the energetic landscape of tautomerism for this compound is essential, as the dominant tautomer will dictate its interaction profile with biological targets.

In Silico Prediction of Interaction Profiles and Selectivity

In silico methods can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potential to interact with a range of biological targets. These predictions are vital in early-stage drug discovery to identify promising candidates and flag potential liabilities.

For this compound, ADMET prediction tools could estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. Furthermore, its interaction profile can be predicted by screening the compound against a panel of known protein targets using reverse docking or pharmacophore modeling. This approach helps to identify potential on-target and off-target interactions, providing an early assessment of the compound's selectivity and potential for adverse effects. Studies on similar N-phenylbenzamides have utilized these methods to evaluate antibacterial and antifungal potential by docking them against specific microbial enzymes. mdpi.com

Advanced Cheminformatics and Data Mining for this compound Related Structures

Cheminformatics and data mining involve the analysis of large chemical databases to identify patterns and relationships between chemical structures and their biological activities (Structure-Activity Relationship, SAR). By searching for structures related to this compound, it is possible to leverage existing experimental data to make predictions about its properties.

This process can involve similarity searching, where databases are scanned for molecules with a high degree of structural similarity. The biological data associated with these "neighbor" compounds can provide hypotheses about the potential targets and activities of this compound. For example, SAR studies on a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides identified key structural features required for potent antiproliferative activity. nih.govnih.gov Applying similar analyses to databases containing tetrazole and benzamide moieties could uncover broader trends and guide the design of new analogs with improved potency or selectivity.

Preclinical Investigation of Research Relevant Biological Activities of N Benzyl N Methyl 4 1h Tetrazol 1 Yl Benzamide in Model Systems

In Vitro Cellular and Biochemical Assays

No publicly available scientific studies were identified that have investigated the in vitro effects of N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide.

Enzyme Activity Modulation in Cellular Extracts or Purified Systems

There are no published data detailing the modulatory effects of this compound on the activity of specific enzymes in either purified systems or cellular extracts.

Receptor Ligand Binding Assays

Information regarding the affinity or binding capacity of this compound to any specific biological receptors is not available in the current scientific literature.

Cellular Pathway Modulation Studies (e.g., inflammatory signaling in THP-1 cells)

No studies have been published that describe the impact of this compound on cellular signaling pathways, such as inflammatory cascades in cell lines like THP-1 monocytes. While structurally distinct molecules containing N-benzyl-N-methyl moieties have been shown to modulate inflammatory signaling, these findings cannot be attributed to the specific compound frontiersin.org.

Cytotoxicity and Antiproliferative Activity in Cell Lines (e.g., cancer cell lines)

There is no available research data on the cytotoxic or antiproliferative effects of this compound against any cancer cell lines or other cell types. Studies on related scaffolds, such as N-benzylbenzamides and various tetrazole derivatives, have shown such activities, but this cannot be extrapolated to the title compound acs.orgnih.gov.

In Vivo Studies in Animal Models

No in vivo studies in animal models have been published for this compound. Therefore, there is no information on its mechanistic effects or pharmacological responses in living organisms.

Model-Specific Pharmacological Responses (e.g., anti-inflammatory effects in induced models)

Data on the pharmacological effects of this compound in any animal models, including those for inflammation or other diseases, are absent from the scientific literature.

Investigating Compound Distribution and Metabolism in Animal Models

In preclinical development, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical. These pharmacokinetic studies are typically conducted in various animal models (e.g., mice, rats, non-human primates) to predict how the compound will behave in humans.

For a compound like this compound, researchers would typically investigate parameters such as:

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Tissue Distribution: Determining where the compound accumulates in the body after administration. This is often assessed through techniques like quantitative whole-body autoradiography or mass spectrometry analysis of tissue homogenates.

Metabolic Profiling: Identifying the metabolic pathways the compound undergoes. This involves characterizing the metabolites formed by liver microsomes or other enzyme systems and identifying the primary enzymes responsible (e.g., cytochrome P450 isoforms).

Excretion Routes: Determining how the compound and its metabolites are eliminated from the body (e.g., via urine or feces).

Currently, there is no published data available for these pharmacokinetic parameters for this compound.

Table 1: Representative Pharmacokinetic Data in Animal Models (Hypothetical) This table is for illustrative purposes only, as no actual data has been found for this compound.

| Parameter | Species | Value |

|---|---|---|

| Bioavailability (%) | Rat | Data not available |

| Volume of Distribution (L/kg) | Rat | Data not available |

| Plasma Half-life (h) | Rat | Data not available |

| Clearance (mL/min/kg) | Rat | Data not available |

| Major Metabolites | In vitro | Data not available |

| Primary Excretion Route | Rat | Data not available |

Target Engagement Studies in Preclinical Models

Target engagement studies are essential to confirm that a research compound interacts with its intended biological target in a living organism. These studies provide crucial evidence that the compound's mechanism of action observed in vitro translates to an in vivo setting.

Methods for assessing target engagement can include:

Positron Emission Tomography (PET): Using a radiolabeled version of the compound or a competing ligand to visualize and quantify target occupancy in the brain or other tissues.

Biomarker Analysis: Measuring a downstream physiological or biochemical change that is a known consequence of modulating the target.

Ex vivo Autoradiography or Ligand Binding Assays: Assessing target occupancy in tissues collected from animals previously dosed with the compound.

Without an identified biological target for this compound, no target engagement studies can be cited. The scientific literature to date does not specify a primary pharmacological target for this molecule, and consequently, no investigations into its target engagement in preclinical models have been published.

Table 2: Key Findings from Target Engagement Studies (Hypothetical) This table is for illustrative purposes only, as no actual data has been found for this compound.

| Study Type | Model System | Key Finding |

|---|---|---|

| Target Occupancy Assay | Rodent Brain | Data not available |

| Biomarker Modulation | In vivo model | Data not available |

| Downstream Pathway Analysis | Cell-based model | Data not available |

Analytical and Spectroscopic Characterization Techniques for N Benzyl N Methyl 4 1h Tetrazol 1 Yl Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide, providing precise information about the molecular framework by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy allows for the identification and mapping of protons within the molecule. The expected spectrum for this compound would exhibit distinct signals corresponding to each unique proton environment. The proton on the tetrazole ring is anticipated to appear as a sharp singlet at the most downfield position (around 8.1-9.0 ppm) due to the electron-withdrawing nature of the heterocyclic ring. rsc.org The aromatic protons on the benzamide (B126) and benzyl (B1604629) portions of the molecule would resonate in the range of 7.0-8.0 ppm, with their specific chemical shifts and coupling patterns dictated by their substitution. The benzylic methylene (B1212753) (CH₂) protons would likely appear as a singlet around 4.6 ppm, while the N-methyl (CH₃) protons would be observed as another singlet at a more upfield position, typically around 2.4 ppm. rsc.org

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum would show a signal for each unique carbon atom. The carbonyl carbon of the amide group is characteristically found far downfield (165-170 ppm). Carbons of the aromatic rings and the tetrazole ring would resonate in the 117-150 ppm region. rsc.org The benzylic carbon and the N-methyl carbon would appear at approximately 44 ppm and 21 ppm, respectively. rsc.org By analyzing both ¹H and ¹³C NMR data, a complete structural assignment can be achieved.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.5 | Singlet | Tetrazole-H |

| ¹H | ~7.2-7.9 | Multiplet | Aromatic-H |

| ¹H | ~4.6 | Singlet | Benzyl-CH₂ |

| ¹H | ~2.4 | Singlet | N-CH₃ |

| ¹³C | ~167 | - | Amide C=O |

| ¹³C | ~117-150 | - | Aromatic & Tetrazole-C |

| ¹³C | ~44 | - | Benzyl-CH₂ |

| ¹³C | ~21 | - | N-CH₃ |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision.

Upon ionization, the molecule will form a molecular ion (M⁺). A primary fragmentation pathway for N-benzyl amides involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. core.ac.uknih.gov Another characteristic fragmentation is the cleavage of the amide bond, which can produce a benzoyl cation or related fragments. The tetrazole ring itself can undergo fragmentation, typically through the loss of a molecule of nitrogen (N₂). researchgate.net Analysis of these fragment ions allows for the confirmation of the different structural subunits of the molecule.

Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Fragment Identity | Structural Origin |

|---|---|---|

| 293 | [M+H]⁺ | Protonated Molecular Ion |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium cation (from benzyl group) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, prominent band between 1630 and 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the tertiary amide group. The stretching vibrations for the aromatic C-H bonds would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The tetrazole ring itself gives rise to a series of characteristic vibrations, including C=N and N=N stretching, typically found in the 1400-1600 cm⁻¹ region, and ring breathing vibrations at lower wavenumbers (around 1100-1135 cm⁻¹). researchgate.netekb.egnih.gov

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1630-1680 | C=O Stretch | Tertiary Amide |

| 1400-1600 | C=C, C=N, N=N Stretch | Aromatic & Tetrazole Rings |

| ~1100-1135 | Ring Vibration | Tetrazole Ring |

X-ray Crystallography for Solid-State Structure Determination

For this compound that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the definitive three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity.

Furthermore, X-ray crystallography reveals the conformation of the molecule in the crystal lattice, including the relative orientations of the phenyl, benzamide, and tetrazole moieties. iucr.orgmdpi.comnih.gov It also provides detailed information about the packing of molecules in the crystal and identifies any intermolecular interactions, such as hydrogen bonding (if applicable), van der Waals forces, and π-π stacking interactions between aromatic rings, which govern the supramolecular architecture. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation of Analogues (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for the separation and isolation of this compound from reaction mixtures or from its analogues.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. Using a suitable stationary phase (such as C8 or C18) and a mobile phase (often a mixture of acetonitrile (B52724) and water with an acid modifier), a sharp, symmetrical peak for the target compound can be obtained. sielc.comptfarm.plnih.govresearchgate.net The purity is typically determined by the area percentage of the main peak relative to any impurity peaks detected, often by UV absorbance at a specific wavelength.

Column Chromatography is a preparative technique widely used for the purification of the compound on a larger scale. By selecting an appropriate solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase (eluent), the compound can be effectively separated from starting materials, by-products, and other impurities based on differences in their polarity and affinity for the stationary phase. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) .

Future Research Directions and Unexplored Avenues for N Benzyl N Methyl 4 1h Tetrazol 1 Yl Benzamide

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide and its analogs will likely prioritize methodologies that are not only efficient but also environmentally benign.

Current Synthetic Paradigms: The construction of this molecule typically involves two key transformations: the formation of the N,N-disubstituted amide bond and the creation of the 1-substituted tetrazole ring. Amide bond formation is often achieved by coupling a carboxylic acid (or its activated derivative, like an acyl chloride) with an amine. The tetrazole ring is commonly synthesized from a nitrile precursor via a [3+2] cycloaddition with an azide (B81097) source. organic-chemistry.org

Future-Forward Approaches:

One-Pot and Multicomponent Reactions (MCRs): A significant advancement would be the development of a one-pot or multicomponent reaction to assemble the core structure. For instance, an MCR could potentially combine an amine, an aldehyde, an isocyanide, and an azide source to rapidly generate molecular diversity around the benzamide (B126) and tetrazole scaffolds. Ultrasound-promoted one-pot syntheses have already shown promise for tetrazole formation, offering advantages like shorter reaction times and higher yields under mild conditions. nih.gov

Catalytic Innovations: Exploring novel catalysts can enhance efficiency. For the tetrazole synthesis from nitriles and sodium azide, catalysts like zinc(II) salts in water or L-proline offer greener alternatives to traditional methods. organic-chemistry.org For the amidation step, moving away from stoichiometric activating agents towards catalytic methods would reduce waste and improve atom economy.

Sustainable Chemistry Principles: Future synthetic routes should incorporate green chemistry principles. This includes the use of safer, renewable solvents, minimizing the use of hazardous reagents like hydrazoic acid, and employing catalysts that are recoverable and reusable, such as magnetic nanoparticles. eurekaselect.comrsc.org The development of a scalable and sustainable process is crucial for limiting the potential formation of toxic byproducts. thieme-connect.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Increased efficiency, rapid library generation, step economy. | Design of novel MCRs integrating amide and tetrazole formation. |

| Greener Catalysis | Reduced environmental impact, improved safety, catalyst recyclability. | Exploring heterogeneous catalysts (e.g., zeolites, nanoparticles) for both key reaction steps. nih.govrsc.org |

| Flow Chemistry | Enhanced safety (especially with azides), scalability, precise reaction control. | Adaptation of key synthetic steps to continuous flow reactors. |

Exploration of New Bioisosteric Modifications for Tailored Research Properties

Bioisosterism is a powerful strategy in medicinal chemistry for optimizing the physicochemical and pharmacological properties of a lead compound. researchgate.net this compound offers several sites for such modifications.

The tetrazole ring itself is a well-established bioisostere for a carboxylic acid, offering similar acidity (pKa) but with improved metabolic stability and lipophilicity. beilstein-journals.orgmdpi.com Future research can explore modifications at other positions:

Amide Bond Mimetics: The central amide bond is crucial for the molecule's structure but can be susceptible to hydrolysis. Replacing it with non-classical bioisosteres like a 1,2,3-triazole could maintain the necessary geometry while enhancing metabolic stability. nih.gov Other potential replacements include thioamides or selenoamides, which have shown to retain activity in other benzamide series. nih.gov

N-Benzyl and N-Methyl Group Modifications: The N-benzyl and N-methyl groups play a significant role in defining the molecule's conformation and interaction with biological targets. These can be systematically modified to probe the steric and electronic requirements of the binding site. For example, replacing the benzyl (B1604629) group with other substituted aryl or heteroarylmethyl groups can modulate properties like solubility and target affinity. Exchanging the N-methyl for a larger alkyl group or incorporating it into a cyclic system (e.g., a piperidine ring) could restrict conformational flexibility, potentially leading to increased potency or selectivity.

Aromatic Ring Substitutions: The two aromatic rings (the benzamide phenyl and the N-benzyl) are prime candidates for substitution to fine-tune electronic properties, modulate lipophilicity, and introduce new interaction points (e.g., hydrogen bond donors/acceptors). This is a classical medicinal chemistry approach to improve Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov

| Modification Site | Bioisosteric Replacement | Potential Impact on Properties |

| Amide Linkage | Thioamide, Selenoamide, 1,2,3-Triazole | Enhanced metabolic stability, altered hydrogen bonding capacity. nih.gov |

| Tetrazole Ring | Carboxylic Acid, Acylsulfonamide | Modulated acidity, permeability, and metabolic profile. |

| N-Benzyl Group | Pyridylmethyl, Thienylmethyl | Altered polarity, solubility, and potential for new vector interactions. |

| Benzamide Phenyl Ring | Introduction of F, Cl, OMe, CN | Modified electronic character, lipophilicity, and metabolic stability. |

Advanced Mechanistic Studies using Proteomics and Metabolomics

Understanding how this compound exerts its biological effects requires identifying its direct molecular targets and downstream pathway modulations. Proteomics and metabolomics are powerful, unbiased tools for this purpose.

Target Identification with Chemical Proteomics: A crucial step is to identify the specific protein(s) with which the compound interacts. Techniques like affinity chromatography coupled with mass spectrometry or Drug Affinity Responsive Target Stability (DARTS) can identify binding partners from complex cell lysates without requiring chemical modification of the compound. acs.orgnih.govacs.org This approach can uncover both primary targets and potential off-targets, which is critical for understanding efficacy and predicting side effects. pnas.org

Metabolomic Profiling: Metabolomics provides a snapshot of the metabolic state of a biological system. benthamscience.com By treating cells or organisms with this compound and analyzing changes in the levels of endogenous small molecules, researchers can infer which metabolic pathways are perturbed. nih.gov This can reveal the compound's mode of action, identify biomarkers of its activity, and provide insights into potential toxicity mechanisms. tandfonline.combenthamdirect.com For example, a metabolomics study might reveal an accumulation of a specific substrate, suggesting the compound inhibits a particular enzyme. researchgate.net

Application of Artificial Intelligence and Machine Learning in Predicting Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid prediction of compound properties and accelerating the design-make-test-analyze cycle. acs.org

Quantitative Structure-Activity Relationship (QSAR) Models: By synthesizing a library of analogs of this compound and testing their biological activity, ML algorithms like Random Forest or Neural Networks can be trained to build predictive QSAR models. nih.govplos.org These models learn the complex relationships between molecular structure and activity, allowing for the virtual screening of vast chemical libraries to prioritize new, potentially more potent compounds for synthesis. ijcrt.orggithub.com

ADMET Prediction: A major cause of drug candidate failure is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ML models can be trained on large datasets of known drugs to predict these properties for novel compounds like this compound and its derivatives. This allows for the early-stage filtering of compounds that are likely to be toxic or have poor pharmacokinetic profiles, saving significant time and resources.

Generative Models: Advanced deep learning techniques, such as generative adversarial networks (GANs), can be used to design entirely new molecules. By training these models on the structural features of this compound and other known active compounds, they can generate novel scaffolds that retain the desired pharmacophoric features while possessing optimized properties.

Investigation into the Broader Chemical Biology Applications as a Research Probe

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical probe to study biological systems.

Design of Photoaffinity Probes: To definitively map the binding site of the compound on its protein target(s), a photoreactive version could be synthesized. This involves incorporating a photo-crosslinking group, such as a diazirine or benzophenone, into the molecule. Upon UV irradiation, this probe will covalently bind to its target protein, allowing for subsequent identification of the binding site by mass spectrometry-based proteomics. The design of such benzamide-based probes has been successfully applied to other targets. nih.gov

Development of Affinity-Based Probes: For use in techniques like affinity purification or fluorescence microscopy, the compound can be modified with a tag or handle. A common strategy is to introduce a terminal alkyne or azide group, allowing for facile attachment of reporter tags (e.g., biotin, fluorophores) via "click chemistry." This would enable researchers to pull down the target protein and its binding partners or visualize the subcellular localization of the compound's interactions.

The development of such chemical tools would not only validate the compound's direct targets but also facilitate a deeper understanding of the biological pathways they modulate, opening new avenues for both basic research and therapeutic intervention.

Q & A

Q. What established synthetic routes are available for N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves:

Amide Coupling : Reacting 4-(1H-tetrazol-1-yl)benzoic acid derivatives with N-benzyl-N-methylamine using coupling agents like EDCI or HOBt in dichloromethane (DCM) .

Tetrazole Ring Formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂) .

Optimization Strategies :

- Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates .

- Catalytic additives (e.g., CuI) improve azide-alkyne cycloaddition efficiency for tetrazole formation .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amide connectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, confirming stereochemistry and hydrogen bonding .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and tetrazole ring (N-H, ~3400 cm⁻¹) vibrations .

Q. What are the common chemical reactions involving the tetrazole moiety in this compound?

- Methodological Answer : The tetrazole ring undergoes:

- Oxidation : Forms nitroso derivatives using H₂O₂ or KMnO₄ .

- Substitution : Halogenation (e.g., Cl/Br) at the tetrazole C5 position via electrophilic reagents .

- Coordination Chemistry : Binds metal ions (e.g., Zn²⁺, Cu²⁺) for catalytic or material science applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound analogs?

- Methodological Answer :

- Systematic Substituent Variation : Modify benzyl (e.g., halogenation) or tetrazole (e.g., alkylation) groups (Table 1) .

- Bioassays : Test antimicrobial (MIC against S. aureus), enzyme inhibition (IC₅₀ for COX-2), and cytotoxicity (MTT assay) .

Table 1 : Activity Trends in Analogs

| Substituent | Antibacterial Activity (MIC, µg/mL) | COX-2 Inhibition (IC₅₀, nM) |

|---|---|---|

| -H (Parent Compound) | 32 | 450 |

| -Cl (C4 position) | 16 | 220 |

| -OCH₃ (Benzyl group) | 64 | 680 |

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Use CLSI/NCCLS guidelines for antimicrobial testing to ensure reproducibility .

- Purity Validation : HPLC (>99%) and elemental analysis to rule out impurity effects .

- Computational Validation : Molecular docking (AutoDock Vina) to compare binding affinities across studies .

Q. What computational strategies predict the binding modes of this compound with enzyme targets?

- Methodological Answer :

- Molecular Docking : Use Glide (Schrödinger) or GOLD to model interactions with COX-2 or DNA gyrase .

- MD Simulations : AMBER/CHARMM to assess binding stability over 100 ns trajectories .

- QSAR Models : CoMFA/CoMSIA to correlate electronic parameters (HOMO/LUMO) with activity .

Q. What experimental pitfalls occur during synthesis, and how can they be mitigated?

- Methodological Answer :

- Side Reactions : Amide hydrolysis under acidic conditions—use anhydrous solvents and low temperatures .

- Tetrazole Isomerism : Ensure regioselectivity (1H vs. 2H-tetrazole) via pH control (pH 4–6) .

- Scale-up Challenges : Continuous flow reactors improve yield consistency in multi-step syntheses .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Testing : Use shake-flask method with UV-Vis quantification at λmax .

- LogP Calculation : Compare experimental (HPLC) vs. computational (ChemAxon) values to validate hydrophobicity .

Q. Why do crystallography data sometimes conflict with NMR-derived structures?

- Methodological Answer :

- Dynamic Effects : NMR captures solution-state conformers, while X-ray shows static crystal packing .

- Hydrogen Bonding : SHELXL refinement accounts for H-bond networks absent in NMR .

Research Design Considerations

Q. How to design a high-throughput screening (HTS) pipeline for analogs of this compound?

- Methodological Answer :

- Library Synthesis : Parallel synthesis using automated liquid handlers (96-well plates) .

- Assay Integration : Couple fluorescence-based enzyme assays (e.g., β-lactamase inhibition) with robotic screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.